methanone CAS No. 65958-05-6](/img/structure/B14473048.png)
[2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone is a complex organic compound that features an indole and naphthyridine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthyridine structure adds further complexity and potential for biological activity.
Métodos De Preparación
The synthesis of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone typically involves multi-step organic reactions. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The naphthyridine ring can be constructed using various methods, including cyclization reactions of appropriate precursors. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, and modulating their activity . The naphthyridine moiety may enhance binding affinity or specificity to certain targets, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar compounds include other indole derivatives and naphthyridine-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with various biological activities.
Naphthyridine derivatives: Known for their antimicrobial and anticancer properties. The uniqueness of 2-(2-Methyl-1H-indol-3-yl)-1,8-naphthyridin-1(2H)-ylmethanone lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to individual indole or naphthyridine compounds.
Propiedades
Número CAS |
65958-05-6 |
|---|---|
Fórmula molecular |
C24H19N3O |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
[2-(2-methyl-1H-indol-3-yl)-2H-1,8-naphthyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H19N3O/c1-16-22(19-11-5-6-12-20(19)26-16)21-14-13-17-10-7-15-25-23(17)27(21)24(28)18-8-3-2-4-9-18/h2-15,21,26H,1H3 |
Clave InChI |
NGTZXWZSELWCGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C3C=CC4=C(N3C(=O)C5=CC=CC=C5)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



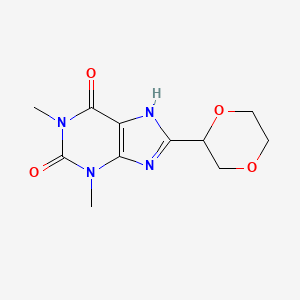


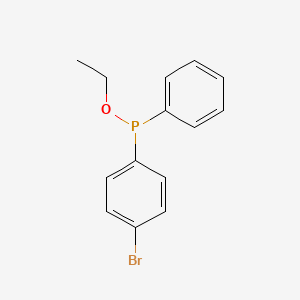
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
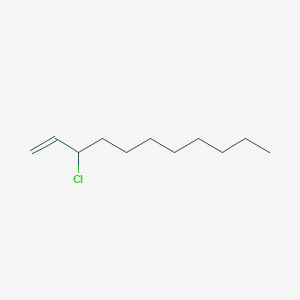
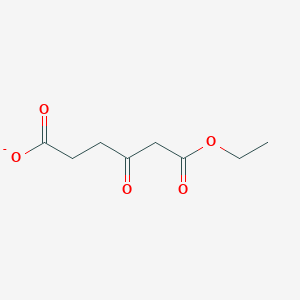

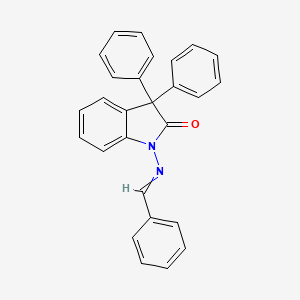
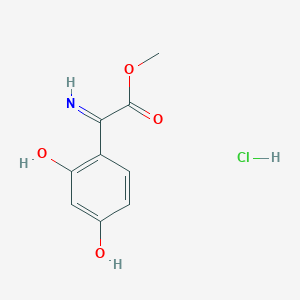

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
